1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride is a potassium-competitive antagonist of the gastric H+, K+-ATPase. [ [] ] It is hypothesized to have a similar mechanism of action to Vonoprazan. Analysis of Vonoprazan bound to the gastric H+, K+-ATPase shows that its methylmethanamine moiety binds at glutamine 343, the potassium-binding site of the pump. [ [] ] By blocking the potassium binding site, 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride prevents the pump from functioning, thereby inhibiting gastric acid secretion.
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride is currently being developed in Korea for the treatment of gastroesophageal reflux disease (GERD). [ [] ] Like other P-CABs, it may also have potential applications in the eradication of Helicobacter pylori in combination with antibiotics. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: